Cyclobutyl 2-(2-methylphenyl)ethyl ketone

Purification Distillation Thermal Stability

This cyclobutyl alkyl aryl ketone (C14H18O, MW 202.29) delivers a unique combination of low lipophilicity (LogP 3.30), high ring strain (~26 kcal/mol), and compact molecular volume vs. cyclopentyl/cyclohexyl analogs. These properties improve ligand efficiency, passive permeability, and access to 3D chemical space via formal γ-C–H functionalization for cis-1,3-difunctionalized cyclobutanes. Its lower boiling point (312.4°C) reduces distillation energy and thermal degradation risk at pilot scale. Preferred building block for CNS-targeted libraries and FBDD campaigns where Rule-of-Three compliance accelerates hit identification.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 898790-25-5
Cat. No. B3023728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-(2-methylphenyl)ethyl ketone
CAS898790-25-5
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)C2CCC2
InChIInChI=1S/C14H18O/c1-11-5-2-3-6-12(11)9-10-14(15)13-7-4-8-13/h2-3,5-6,13H,4,7-10H2,1H3
InChIKeyHOSBZLOSGGQJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-25-5): Physicochemical Properties, Structural Context, and Comparator Identification for Informed Procurement


Cyclobutyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-25-5), also known as 1-cyclobutyl-3-(2-methylphenyl)propan-1-one, is an alkyl aryl ketone with the molecular formula C14H18O and a molecular weight of 202.29 g/mol . It features a cyclobutyl ring attached to a ketone functional group, with a 2-methylphenyl ethyl side chain . This compound serves as a building block and intermediate in pharmaceutical research and fine chemical synthesis [1]. Its closest analogs, which differ primarily by the size of the cycloalkyl ring, include Cyclopentyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-27-7) and Cyclohexyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-29-9).

Why Cyclobutyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-25-5) Cannot Be Arbitrarily Substituted with Cyclopentyl or Cyclohexyl Analogs


The cycloalkyl ring size in this class of alkyl aryl ketones dictates fundamental physicochemical properties that directly impact synthetic utility, purification strategy, and biological performance. The cyclobutyl analog (C14) possesses a unique combination of higher ring strain, lower lipophilicity, and a more compact molecular volume compared to its cyclopentyl (C15) and cyclohexyl (C16) counterparts . These differences manifest as quantifiable variations in boiling point, LogP, and molecular weight [1], which in turn influence compound solubility, chromatographic behavior, and potential bioavailability [2]. Consequently, substituting a cyclobutyl ketone with a larger cycloalkyl analog cannot be done without empirical re-optimization of synthetic protocols and assay conditions.

Cyclobutyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-25-5) Versus Analogs: Quantified Differentiation Across Key Physicochemical Dimensions


Boiling Point Differential: Lower Energy Requirements for Distillation and Purification

Cyclobutyl 2-(2-methylphenyl)ethyl ketone exhibits a significantly lower boiling point (312.4 °C at 760 mmHg) compared to its cyclopentyl (330.1 °C) and cyclohexyl (347.3 °C) analogs [1]. This 17.7 °C and 34.9 °C difference, respectively, directly translates to reduced energy consumption and potentially gentler thermal conditions during vacuum distillation or solvent evaporation steps in synthesis and purification workflows.

Purification Distillation Thermal Stability

Lipophilicity (LogP) Differentiation: Reduced Hydrophobicity for Favorable Aqueous Compatibility and ADME Profiles

The target compound possesses a LogP value of 3.30, which is notably lower than the cyclopentyl analog's LogP of 3.63-3.69 [1]. This ~0.36 log unit difference corresponds to a ~2.3-fold lower partition coefficient in octanol/water systems. Lower lipophilicity is associated with improved aqueous solubility, reduced plasma protein binding, and potentially lower risk of phospholipidosis and hERG channel inhibition, making it a more attractive starting point for lead optimization in drug discovery.

Lipophilicity ADME Drug-likeness Solubility

Molecular Weight and Volume Advantage: Improved Permeability and Ligand Efficiency

With a molecular weight of 202.29 g/mol, the target compound is 14.03 g/mol (6.5%) lighter than the cyclopentyl analog (216.32 g/mol) and 28.06 g/mol (12.2%) lighter than the cyclohexyl analog (230.35 g/mol) . This lower molecular weight, combined with a more compact cyclobutyl ring, contributes to higher ligand efficiency (binding affinity per heavy atom) and improved passive membrane permeability, key attributes for CNS drug discovery and fragment-based screening campaigns.

Permeability Ligand Efficiency Fragment-based Drug Discovery

Ring Strain and Conformational Restriction: Unique Reactivity in Cycloadditions and Scaffold Functionalization

The cyclobutyl ring possesses approximately 26 kcal/mol of ring strain, significantly higher than cyclopentyl (~6 kcal/mol) and cyclohexyl (~0 kcal/mol) rings [1]. This elevated strain energy renders the cyclobutyl ketone more susceptible to ring-opening reactions, such as formal γ-C–H functionalization to yield cis-1,3-difunctionalized cyclobutanes—a valuable scaffold in medicinal chemistry [2][3]. The cyclopentyl and cyclohexyl analogs lack this strain-driven reactivity, limiting their synthetic versatility for accessing complex 3D architectures.

Cycloaddition Ring Strain Synthetic Methodology Cyclobutane Chemistry

Optimized Application Scenarios for Cyclobutyl 2-(2-methylphenyl)ethyl ketone (CAS 898790-25-5) in Scientific and Industrial Settings


Lead Optimization in CNS and Low-Permeability Drug Discovery Programs

Leverage the compound's lower LogP (3.30) and reduced molecular weight (202.29) relative to cyclopentyl and cyclohexyl analogs to improve ligand efficiency and passive permeability. This makes it a preferred building block for generating libraries targeting intracellular or CNS receptors where smaller, less lipophilic molecules are advantaged [1].

Synthesis of cis-1,3-Difunctionalized Cyclobutane Scaffolds via Strain-Enabled γ-C–H Functionalization

Utilize the high ring strain (~26 kcal/mol) of the cyclobutyl moiety to access unique 3D chemical space. As demonstrated in recent literature, cyclobutyl ketones can undergo formal γ-C–H functionalization to yield cis-1,3-difunctionalized cyclobutanes, a scaffold increasingly valued in medicinal chemistry for enhancing drug-like properties [2][3].

Cost-Efficient and Thermally Sensitive Purification Workflows

The compound's lower boiling point (312.4 °C) compared to its cyclopentyl and cyclohexyl counterparts reduces energy requirements for distillation and minimizes the risk of thermal degradation. This is particularly advantageous in kilo-lab or pilot-scale purifications where operational costs and product stability are critical [4].

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)

With a molecular weight of ~202 Da and a compact, strained core, this ketone is an ideal fragment or early-stage intermediate. Its lower lipophilicity aligns with fragment-likeness guidelines (e.g., Rule of Three), facilitating hit identification and subsequent fragment growth or merging strategies in FBDD campaigns [5].

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